2-Methylbenzylmagnesium bromide
Description
2-Methylbenzylmagnesium bromide is a Grignard reagent with the molecular formula C₈H₉MgBr. It is synthesized by reacting 2-methylbenzyl bromide with magnesium metal in anhydrous ether or tetrahydrofuran (THF) under inert conditions. This organomagnesium compound is highly reactive, serving as a strong nucleophile in organic synthesis for forming carbon-carbon bonds, particularly in alkylation, arylation, and carbonyl addition reactions.
The ortho-methyl substituent on the benzyl group introduces steric effects that influence its reactivity and stability compared to non-substituted analogs. Its applications span pharmaceuticals, agrochemicals, and materials science, where precise control over reaction pathways is critical.
Properties
Molecular Formula |
C8H9BrMg |
|---|---|
Molecular Weight |
209.37 g/mol |
IUPAC Name |
magnesium;1-methanidyl-2-methylbenzene;bromide |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-7-5-3-4-6-8(7)2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
JSVBYPAVUWZQHA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1[CH2-].[Mg+2].[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Reactivity Comparisons
Benzylmagnesium Bromide (C₇H₇MgBr)
- Structure : Lacks the methyl substituent on the benzyl ring.
- Reactivity : Higher nucleophilicity due to reduced steric hindrance. Reacts faster with electrophiles like ketones or aldehydes.
- Stability : More stable in solution than 2-methylbenzylmagnesium bromide due to the absence of steric strain.
- Applications : Widely used in simpler alkylation reactions where steric effects are undesirable.
Phenylmagnesium Bromide (C₆H₅MgBr)
- Structure : Aromatic ring without a benzyl or methyl group.
- Reactivity : Less nucleophilic toward bulky electrophiles due to planar aromatic structure. Prefers reactions with less sterically hindered substrates.
- Thermodynamics: Lower steric demand allows higher solubility in THF (2.9M in 2-methyltetrahydrofuran, as noted in ).
- Applications : Ideal for arylations and couplings where aromaticity is retained.
4-Methylbenzylmagnesium Bromide
- Structure : Methyl substituent at the para position.
- Reactivity : Electronic effects dominate over steric effects. The para-methyl group donates electron density via hyperconjugation, slightly reducing nucleophilicity compared to the ortho isomer.
- Selectivity : Para-substitution directs electrophilic attack to specific positions in aromatic systems.
Physical and Thermodynamic Properties
Note: Specific thermodynamic data (e.g., ΔHf) for organomagnesium compounds are scarce in literature, but trends align with steric and electronic effects.
Reaction Case Studies
Carbonyl Additions
- 2-Methylbenzylmagnesium Bromide: Reacts with cyclohexanone to yield 1-(2-methylbenzyl)cyclohexanol. Steric hindrance slows the reaction compared to benzylmagnesium bromide, but selectivity for less hindered carbonyls improves.
- Benzylmagnesium Bromide: Faster reaction with cyclohexanone, producing higher yields in standard conditions.
Cross-Coupling Reactions
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